4-(2-Methyl-4-pyridyl)benzoic acid
Description
4-(2-Methyl-4-pyridyl)benzoic acid is a benzoic acid derivative featuring a pyridine ring substituted with a methyl group at the 2-position and attached to the benzoic acid moiety at the 4-position. This structure combines the aromaticity of benzene with the electron-deficient nature of pyridine, making it a versatile intermediate in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H11NO2 |
|---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
4-(2-methylpyridin-4-yl)benzoic acid |
InChI |
InChI=1S/C13H11NO2/c1-9-8-12(6-7-14-9)10-2-4-11(5-3-10)13(15)16/h2-8H,1H3,(H,15,16) |
InChI Key |
QVZUOICEVZELSY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between 4-(2-Methyl-4-pyridyl)benzoic acid and related compounds:
*Calculated based on analogous structures.
Key Observations:
Electron-withdrawing groups (e.g., Cl in 4-(2-Chloro-4-pyrimidinyl)benzoic acid , CF₃ in 4-[4-(Trifluoromethyl)-2-pyridyl]benzoic acid ) increase electrophilicity, favoring interactions with nucleophilic residues in enzymes.
Physicochemical Properties: Lipophilicity: The trifluoromethyl group in 4-[4-(Trifluoromethyl)-2-pyridyl]benzoic acid significantly increases logP compared to the methyl-substituted analog, improving membrane permeability . Melting Points: Derivatives like 4-(4-Fluorophenoxy)benzoic acid exhibit higher melting points (171–175°C) due to hydrogen bonding from the phenoxy group, whereas pyridine-based analogs generally have lower melting points.
Synthetic Accessibility :
- Pyrimidine-based analogs (e.g., 4-(2-Chloro-4-pyrimidinyl)benzoic acid) require multistep syntheses involving chlorination or cyclocondensation , whereas pyridine derivatives can be synthesized via Suzuki-Miyaura coupling, as seen in related compounds .
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